2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline 2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 946682-76-4
VCID: VC8156893
InChI: InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(9-14(15)20)16(17,18)19/h3-10H,20H2,1-2H3
SMILES: CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Molecular Formula: C16H16F3NO
Molecular Weight: 295.3 g/mol

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline

CAS No.: 946682-76-4

Cat. No.: VC8156893

Molecular Formula: C16H16F3NO

Molecular Weight: 295.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline - 946682-76-4

Specification

CAS No. 946682-76-4
Molecular Formula C16H16F3NO
Molecular Weight 295.3 g/mol
IUPAC Name 2-(4-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline
Standard InChI InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(9-14(15)20)16(17,18)19/h3-10H,20H2,1-2H3
Standard InChI Key QSCXKLKXXBMXET-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N
Canonical SMILES CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N

Introduction

Structural and Physical Properties

Molecular Architecture

The compound’s molecular formula is C16H16F3NO\text{C}_{16}\text{H}_{16}\text{F}_{3}\text{NO}, with a molar mass of 295.31 g/mol . The core structure consists of an aniline group (benzene ring with an amine substituent) linked via an oxygen atom to a second benzene ring bearing an isopropyl group at the para position. A trifluoromethyl (-CF3_3) group occupies the meta position relative to the amine on the aniline ring. This arrangement creates a sterically hindered, electron-deficient system due to the strong electron-withdrawing effects of the -CF3_3 group .

Thermodynamic and Spectroscopic Data

Key physical properties include:

PropertyValueSource
Density1.2±0.1g/cm31.2 \pm 0.1 \, \text{g/cm}^3
Boiling Point335.0±42.0C335.0 \pm 42.0^\circ \text{C}
Flash Point156.4±27.9C156.4 \pm 27.9^\circ \text{C}
Vapor Pressure (25°C)0.0±0.7mmHg0.0 \pm 0.7 \, \text{mmHg}
Refractive Index1.531
LogP (Octanol-Water)4.90

The low vapor pressure and high logP value indicate limited water solubility and a propensity for lipid membrane penetration, suggesting potential bioavailability in biological systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a nucleophilic aromatic substitution reaction between 4-isopropylphenol and 5-(trifluoromethyl)-2-nitroaniline, followed by reduction of the nitro group to an amine. Key steps include:

  • Alkylation:
    4-Isopropylphenol+2-chloro-5-(trifluoromethyl)nitrobenzeneK2CO3,DMFIntermediate nitro compound\text{4-Isopropylphenol} + \text{2-chloro-5-(trifluoromethyl)nitrobenzene} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Intermediate nitro compound}
    Reaction conditions: 120°C for 12–24 hours under nitrogen atmosphere.

  • Reduction:
    Nitro intermediateH2/Pd-C,EtOH2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline\text{Nitro intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}, \text{EtOH}} \text{2-(4-Isopropylphenoxy)-5-(trifluoromethyl)aniline}
    Yield: 68–72% after purification via silica gel chromatography.

Industrial Manufacturing Considerations

Scale-up production employs continuous flow reactors to optimize heat transfer and reaction kinetics. A representative industrial protocol includes:

  • Reactor Type: Tubular flow reactor with inline IR monitoring

  • Throughput: 50 kg/day

  • Purification: Multistage distillation followed by recrystallization from hexane/ethyl acetate

  • Purity: >99.5% (HPLC) .

Reactivity and Chemical Transformations

Electrophilic Substitution

The electron-deficient aromatic ring undergoes directed electrophilic substitution at the para position relative to the amine group. Notable reactions include:

  • Nitration:
    CompoundHNO3/H2SO42-(4-Isopropylphenoxy)-5-(trifluoromethyl)-4-nitroaniline\text{Compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2-(4-Isopropylphenoxy)-5-(trifluoromethyl)-4-nitroaniline}
    Yield: 85% at 0°C.

  • Sulfonation:
    CompoundSO3/H2SO4Sulfonated derivative\text{Compound} \xrightarrow{\text{SO}_3/\text{H}_2\text{SO}_4} \text{Sulfonated derivative}
    Requires strict temperature control (<5°C) to prevent desulfonation.

Functional Group Transformations

The amine group participates in diazotization and acylation reactions:

  • Diazonium Salt Formation:
    CompoundNaNO2,HClDiazonium chloride\text{Compound} \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{Diazonium chloride}
    Stable at −20°C for 48 hours.

  • Schiff Base Synthesis:
    Compound+BenzaldehydeEtOH, refluxN-Benzylidene derivative\text{Compound} + \text{Benzaldehyde} \xrightarrow{\text{EtOH, reflux}} \text{N-Benzylidene derivative}
    Isolated yield: 78%.

Polymer PropertyBaseline (No CF3_3)With CF3_3 Derivative
Glass Transition Temp.285°C318°C
Thermal Decomposition410°C452°C
Dielectric Constant3.22.8

These enhancements make it suitable for high-performance flexible electronics .

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